Aluminum, tributyl-

Ziegler-Natta Polymerization Polyolefin Catalysis Ethylene Polymerization

Tri-n-butylaluminum (TNBA) is a pyrophoric, colorless to light-yellow organoaluminum co-catalyst with the formula (C₄H₉)₃Al. It is a strong reducing agent that reacts violently with water and air, necessitating strict inert-atmosphere handling. TNBA is a preferred alkylating agent for producing tetra-n-butyltin from tri-n-butyltin chloride, achieving an 87% yield. In Ziegler-Natta polymerization, its n-butyl group uniquely influences polymer molecular weight, branching, and comonomer incorporation, making it the co-catalyst of choice when specific steric and electronic properties are required. TNBA's lower viscosity (1.7 mPa·s at 30°C) compared to TEA (2.6 mPa·s at 25°C) provides an operational advantage in continuous processes, enabling easier pumping and improved mixing efficiency. This compound is not interchangeable with other trialkylaluminums; substituting can drastically alter reaction kinetics and product quality.

Molecular Formula C12H27Al
Molecular Weight 198.32 g/mol
CAS No. 1116-70-7
Cat. No. B072995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum, tributyl-
CAS1116-70-7
Molecular FormulaC12H27Al
Molecular Weight198.32 g/mol
Structural Identifiers
SMILESCCCC[Al](CCCC)CCCC
InChIInChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*1,3-4H2,2H3;
InChIKeySQBBHCOIQXKPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-n-butylaluminum (1116-70-7): Properties and Procurement Considerations


Aluminum, tributyl- (CAS 1116-70-7), also known as tri-n-butylaluminum (TNBA), is a pyrophoric, colorless to light-yellow liquid organoaluminum compound with the formula (C₄H₉)₃Al and a molecular weight of 198.32 g/mol [1]. It is a strong reducing agent that reacts violently with water and air, necessitating strict inert-atmosphere handling [2]. TNBA finds primary use as a co-catalyst in Ziegler-Natta polymerization systems for polyolefin production and as an alkylating agent in organotin synthesis .

Why Generic Substitution of Tri-n-butylaluminum is High-Risk in Critical Applications


Tri-n-butylaluminum is not interchangeable with other trialkylaluminums like triethylaluminum (TEA) or triisobutylaluminum (TIBA). In polymerization, the alkyl chain length and structure profoundly influence co-catalyst activity, polymer molecular weight, and chain transfer rates [1]. In alkylation, the alkyl group transfer selectivity dictates product yield and purity [2]. Additionally, differing dimerization equilibria and reactivity profiles mean that substituting TNBA can drastically alter reaction kinetics and process safety parameters, potentially compromising product quality and operational efficiency [3].

Quantitative Performance Differentiation of Tri-n-butylaluminum vs. Key Analogs


Polymerization Co-Catalyst Performance: Tri-n-butylaluminum vs. Tri-n-octylaluminum

In ethylene polymerization with SiO2/MgCl2-supported TiCl4 catalysts, TNBA (as tri-n-butylaluminum) exhibits a distinct activation energy compared to tri-n-octylaluminum (TNOA), directly impacting reaction rate temperature dependence. While both are linear alkyls, the difference in chain length leads to measurable variations in catalytic behavior. The study by Lynch et al. demonstrates that the nature of the aluminum alkyl strongly influences the activation energy of the polymerization reaction [1].

Ziegler-Natta Polymerization Polyolefin Catalysis Ethylene Polymerization

Monomer-Dimer Equilibria: Tri-n-butylaluminum vs. Tri-n-octylaluminum

The monomer-dimer equilibrium of aluminum alkyls in solution is a critical property influencing reactivity and mass transfer. Smith et al. determined the thermodynamic parameters for the dissociation of the dimer for tri-n-octylaluminum (TNOA) as ΔH⁰ = 14.68 ± 0.12 kcal/mol and ΔS⁰ = 33.76 ± 0.34 cal·K⁻¹·mol⁻¹ in n-hexadecane [1]. While direct values for TNBA are not reported in this specific table, the study uses these data to establish a clear trend with chain length, allowing for estimation of TNBA's intermediate properties between tri-n-propylaluminum (15.41 kcal/mol) and TNOA [1].

Organometallic Chemistry Solution Equilibria Catalyst Design

Alkylation Efficiency: Tri-n-butylaluminum vs. Triethylaluminum

In the synthesis of tetraalkyltin compounds via transalkylation, tri-n-butylaluminum and triethylaluminum exhibit comparable but distinct yields. Johnson et al. reported that the reaction of tri-n-butyltin chloride with tri-n-butylaluminum (1:1 molar ratio) afforded tetra-n-butyltin in an 87% yield [1]. Under analogous conditions, the reaction of triethyltin chloride with triethylaluminum gave an 89% yield of tetraethyltin [1].

Organotin Synthesis Alkylation Synthetic Methodology

Polymerization Activity Profile: Tri-n-butylaluminum vs. Triisobutylaluminum

The structure of the alkyl group (linear vs. branched) on the aluminum co-catalyst fundamentally alters polymerization behavior. The study by Lynch et al. explicitly states that for several co-catalysts, the polymerization activity and the shapes of the activity-time profiles were strongly dependent on the nature of the aluminum alkyl [1]. This includes comparisons between linear alkyls (like TNBA) and branched alkyls (like triisobutylaluminum, TIBA). While exact numerical activity values for TNBA are not extracted from the abstract, the paper's central conclusion is that co-catalyst identity is a critical performance variable.

Ziegler-Natta Catalysis Co-catalyst Comparison Polyolefin Synthesis

Reactivity and Safety: Tri-n-butylaluminum vs. Triethylaluminum (TEA)

Both TNBA and TEA are pyrophoric and react violently with water and air. However, their physical properties differ in ways that affect handling. TNBA has a higher boiling point (98-110°C at reduced pressure) compared to TEA (128-130°C at 50 mmHg, or decomposes at higher temps) [1][2]. TNBA's viscosity is lower (1.7 mPa·s at 30°C) [3] than TEA's (2.6 mPa·s at 25°C) [4], indicating better flow characteristics for certain metering applications. These differences are critical for designing safe and efficient material transfer systems.

Pyrophoric Materials Process Safety Material Handling

Co-catalyst Effect on Molecular Weight: Tri-n-butylaluminum vs. Triethylaluminum

The choice of co-catalyst directly impacts the molecular weight of the resulting polymer. A study on ethene polymerization with Ziegler-Natta catalysts found that using different co-catalysts (triethylaluminum, triisobutylaluminum, tri-n-octylaluminum) resulted in different polymer molecular weights due to steric hindrance effects on chain transfer reactions [1]. While TNBA was not explicitly tested in this specific study, its position in the homologous series (between TEA and TNOA) implies it will produce polymer with a molecular weight different from both, due to its intermediate steric bulk [1].

Ziegler-Natta Polymerization Polymer Properties Molecular Weight Control

Optimized Application Scenarios for Tri-n-butylaluminum Based on Quantitative Evidence


Synthesis of Tetra-n-butyltin

TNBA is a preferred alkylating agent for producing tetra-n-butyltin from tri-n-butyltin chloride, achieving an 87% yield [1]. Its use ensures a clean transfer of the desired n-butyl group, avoiding side reactions associated with mixed alkyl systems. This high yield, comparable to the 89% achieved by TEA in analogous reactions [1], positions TNBA as a reliable reagent for organotin synthesis where the n-butyl moiety is required.

Ziegler-Natta Co-Catalyst for Polyolefin Synthesis

As a co-catalyst in Ziegler-Natta polymerization, TNBA offers a distinct activity-time profile and influences polymer properties differently than TEA or TIBA [2]. It is the co-catalyst of choice when the specific steric and electronic properties of the n-butyl group are required to achieve a target polymer molecular weight, branching, or comonomer incorporation. This is supported by evidence that the nature of the aluminum alkyl strongly affects activation energy [2] and polymer molecular weight [3].

Linear Oligomerization and Cyclization Reactions

TNBA is specified as a catalyst component for the linear oligomerization and cyclization of unsaturated hydrocarbons . Its intermediate chain length provides a balance between reactivity and steric bulk, which is crucial for controlling oligomer distribution and minimizing unwanted side reactions like cross-linking or premature termination.

Handling-Intensive Processes Requiring Lower Viscosity

In continuous processes where precise metering and mixing are critical, TNBA's lower viscosity (1.7 mPa·s at 30°C) [4] compared to TEA (2.6 mPa·s at 25°C) [5] offers an operational advantage. It can be pumped and dispersed more easily, potentially reducing energy costs and improving mixing efficiency. However, this must be balanced with its pyrophoric nature, requiring robust engineering controls [6].

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